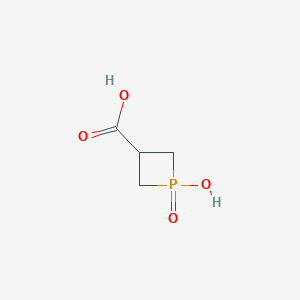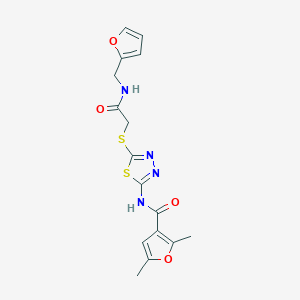![molecular formula C23H26ClN5O3S B2487207 methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyclopropyl-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1251615-13-0](/img/structure/B2487207.png)
methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyclopropyl-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Research on benzothiazine derivatives, including the closely related structures to the mentioned compound, has revealed their significance due to extensive intramolecular hydrogen bonds and potential biological activities. These compounds often exhibit interesting chemical and physical properties because of their complex molecular structures.
Synthesis Analysis
The synthesis of benzothiazine derivatives typically involves strategic condensation reactions and cyclocondensations. For example, the synthesis of pyridobenzothiazine acids, a structurally related class, involves hydrolytic basic cleavage of substituted 2-aminobenzothiazoles followed by cyclocondensation with chloroacetates or chloroacetic acid, and reduction processes (Cecchetti et al., 1987). These methods can be adapted to synthesize a wide range of benzothiazine derivatives by altering the substituents.
Molecular Structure Analysis
The molecular structure of benzothiazine derivatives is characterized by extensive intramolecular hydrogen bonding. This contributes to their stability and influences their reactivity and biological activity. The heterocyclic thiazine rings often adopt half-chair conformations, which is significant for the molecular geometry and potential intermolecular interactions (W. Siddiqui et al., 2008).
Chemical Reactions and Properties
Benzothiazine derivatives undergo various chemical reactions, including photochemical transformations and reactions with electrophiles and nucleophiles. For example, photochemistry studies of ciprofloxacin, a fluoroquinolone with a related structure, show substitution reactions and decarboxylation under specific conditions (M. Mella, E. Fasani, A. Albini, 2001). These reactions can significantly alter the physical and biological properties of the compounds.
Physical Properties Analysis
The physical properties of benzothiazine derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular structure and substituent groups. Differential scanning calorimetry (DSC) studies can reveal multiple crystal forms and dynamic proton transfer between possible tautomeric forms, indicating complex behavior in solid states (E. Krzyżak et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for undergoing redox reactions, are crucial for understanding the behavior of benzothiazine derivatives. Electrochemical studies provide insights into the reductive and oxidative potentials of these compounds, which are essential for their pharmacological applications and interaction with biological systems (K. Srinivasu et al., 1999).
For further reading and detailed insights into the structure, synthesis, and properties of benzothiazine derivatives and related compounds, the following references are recommended:
Applications De Recherche Scientifique
Synthesis and Chemical Properties
This compound is part of a broader category of chemicals known as 1,4-benzothiazines, which have been synthesized and studied for their chemical properties and biological activities. For example, the synthesis of 4H-1,4-benzothiazine 1-oxide and 1,1-dioxide analogs of quinolone antibacterial agents has been explored, revealing their potential antibacterial activity and inhibition of DNA gyrase (Culbertson, 1991). Additionally, the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones have shown the potential for developing compounds with significant antifungal and antibacterial activities (Patel & Patel, 2010).
Potential Applications in Pharmacology
Research into the pharmacological properties of related compounds includes the exploration of antihypertensive agents, such as 7-chloro-3-(4-methyl-1-piperazinyl)-4H-1,2,4-benzothiadiazine-1,1-dioxide, which has shown sustained antihypertensive activity without the diuretic or hyperglycemic effects typically associated with other antihypertensive drugs (Shimizu et al., 1977). Additionally, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and found to inhibit bacterial biofilm and MurB, highlighting the potential for developing new antibacterial agents (Mekky & Sanad, 2020).
Analytical Applications
A fluorimetric assay for rufloxacin, a compound within the same family, in serum and pharmaceutical formulations demonstrates the analytical applications of these compounds, providing a basis for the development of analytical methods for similar chemicals (Farina, 1989).
Propriétés
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O3S/c1-17-3-5-18(6-4-17)15-25-22(30)21-16-27(2)26-23(21)33(31,32)29-13-11-28(12-14-29)20-9-7-19(24)8-10-20/h3-10,16H,11-15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBSLZXDFRCJEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

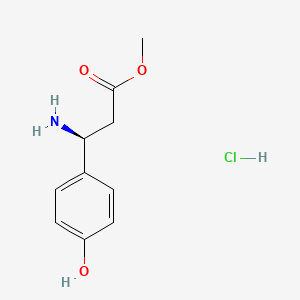
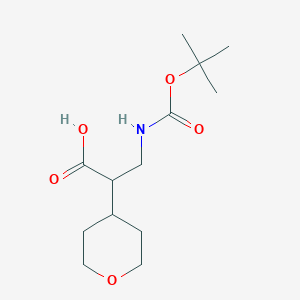
![Ethyl 1-(7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate](/img/structure/B2487127.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487130.png)
![Tetrahydro-1H,4H-3a,6a-(methanooxymethano)cyclopenta[c]pyrrole hydrochloride](/img/structure/B2487131.png)
![Rac-methyl (3AR,6AS)-octahydrocyclopenta[B]pyrrole-3A-carboxylate](/img/structure/B2487132.png)
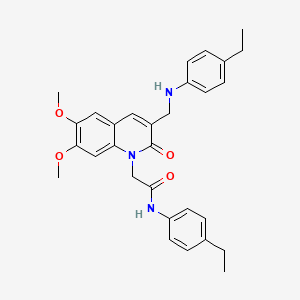
![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2487138.png)
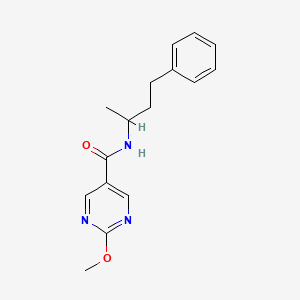
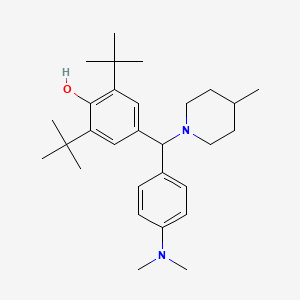
![2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2487141.png)
![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2487143.png)
